molecular formula C13H12BrNO2 B172493 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine CAS No. 111770-90-2

5-Bromo-2-(3,4-dimethoxyphenyl)pyridine

Cat. No.: B172493
CAS No.: 111770-90-2
M. Wt: 294.14 g/mol
InChI Key: NANJOPZAMOGDME-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,4-dimethoxyphenyl)pyridine is a chemical compound with the molecular formula C13H12BrNO2. It is characterized by a bromine atom attached to the pyridine ring and two methoxy groups on the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine typically involves the bromination of 2-(3,4-dimethoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted pyridines
  • Aldehydes or carboxylic acids from oxidation
  • Reduced pyridine derivatives

Scientific Research Applications

5-Bromo-2-(3,4-dimethoxyphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5-Bromo-2-(3,4-dimethylphenyl)pyridine
  • 5-Bromo-2-(3,4-dihydroxyphenyl)pyridine
  • 5-Bromo-2-(3,4-dimethoxyphenyl)quinoline

Comparison: 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity and properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(3,4-dimethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(14)8-15-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJOPZAMOGDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following the procedure described in Example 67, step 1, but substituting respectively 2,5-dibromopyridine for 49d and 3,4-dimethoxyphenyl boronic acid for 3-thiophene boronic acid, the title compound 147 was obtained in 78% Yield. 1H NMR (300 MHz, CDCl3): δ 8.65 (dd, J=2.4, 0.9 Hz, 1H), 7.77 (dd, J=8.4, 5.4 Hz, 1H), 7.60 (d, J=2.1 Hz, 1H), 7.53 (dd, J=8.4, 0.9 Hz, 1H), 7.73 (dd, J=8.4, 2.1 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H). 13C NMR (75 MHz, CDCl3): δ 55.92, 55.93, 109.64, 111.01, 118.46, 119.25, 120.92, 131.05, 139.09, 149.28, 150.21, 150.3 6, 155.40.
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78%

Synthesis routes and methods II

Procedure details

To a degassed solution of 2,5-dibromopyridine 35 (0.50 g, 2.11 mmol), 3,4-dimethoxyphenylboronic acid 36 (0.50 g, 2.74 mmol) and sodium carbonate (0.67 g, 6.3 mmol) in ethyleneglycol dimethylether (7 mL) and H2O (2 mL) was added tetrakis(triphenylphosphine)-palladium(0) (0.16 g, 0.14 mmol) and the solution was stirred at 75° C. for 18 h. The reaction mixture was filtered, concentrated, diluted with AcOEt, washed with brine, dried over MgSO4, filtered and concentrated. Flash chromatography of the residue (eluent: 3:1 hexane:AcOEt) provided title compound 37 (0.47 g, 76% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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